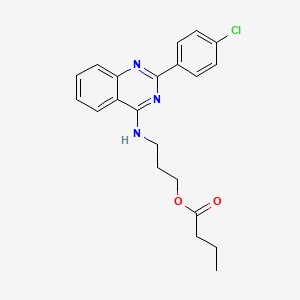

3-((2-(4-Chlorophenyl)quinazolin-4-yl)amino)propyl butyrate

Beschreibung

Eigenschaften

IUPAC Name |

3-[[2-(4-chlorophenyl)quinazolin-4-yl]amino]propyl butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O2/c1-2-6-19(26)27-14-5-13-23-21-17-7-3-4-8-18(17)24-20(25-21)15-9-11-16(22)12-10-15/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAHHXNYUTLPBAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCCCNC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Optimization

Mechanistic Insights

The reaction proceeds via imidoyl copper intermediates, followed by cyclocondensation to form the quinazolin-4-one scaffold. The 4-chlorophenyl group is introduced regioselectively at the C2 position due to electronic effects.

Chlorination of Quinazolin-4(3H)-one to 4-Chloroquinazoline

The 4-oxo group is converted to a chloro substituent to enable nucleophilic substitution.

Reagents and Conditions

Characterization

Introduction of 3-Aminopropyl Side Chain

The 4-chloroquinazoline undergoes nucleophilic substitution with 3-aminopropanol to install the aminoalkyl side chain.

Side Reactions

-

Over-alkylation : Minimized by controlled addition of 3-aminopropanol.

-

Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7).

Esterification of 3-((2-(4-Chlorophenyl)quinazolin-4-yl)amino)propanol

The final step involves esterifying the primary alcohol with butyric acid.

Oxidative Esterification

Alternative Methods

-

Steglich Esterification : DCC/DMAP in CH₂Cl₂ achieves comparable yields (82%) but requires post-reaction filtration.

Analytical Data and Validation

Spectroscopic Characterization

Purity Assessment

Industrial-Scale Considerations

Cost-Efficiency

Analyse Chemischer Reaktionen

Types of Reactions

3-((2-(4-Chlorophenyl)quinazolin-4-yl)amino)propyl butyrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline N-oxides.

Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the quinazoline ring or the aromatic ring.

Hydrolysis: The ester bond in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are used for hydrolysis.

Major Products Formed

Oxidation: Quinazoline N-oxides.

Reduction: Dihydroquinazoline derivatives.

Substitution: Various substituted quinazoline derivatives.

Hydrolysis: Corresponding carboxylic acid and alcohol.

Wissenschaftliche Forschungsanwendungen

3-((2-(4-Chlorophenyl)quinazolin-4-yl)amino)propyl butyrate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

Biology: Studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and bacterial infections.

Industry: Used in the development of new materials and as a precursor for the synthesis of other biologically active compounds.

Wirkmechanismus

The mechanism of action of 3-((2-(4-Chlorophenyl)quinazolin-4-yl)amino)propyl butyrate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.

Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| 3-((2-(4-Chlorophenyl)quinazolin-4-yl)amino)propyl butyrate | 443.92 | 3.8 | 1 | 6 |

| 3-((2-Phenylquinazolin-4-yl)amino)propyl acetate | 377.43 | 2.5 | 1 | 5 |

| 3-((2-(4-Fluorophenyl)quinazolin-4-yl)amino)propyl butyrate | 427.45 | 3.6 | 1 | 6 |

| 3-((2-(4-Methylphenyl)quinazolin-4-yl)amino)propyl pentanoate | 443.97 | 4.2 | 1 | 6 |

Key Observations :

- The butyrate ester provides intermediate chain length, balancing lipophilicity and metabolic stability compared to acetate (shorter) or pentanoate (longer) .

Electronic and Noncovalent Interaction Profiles

Computational studies using Multiwfn (wavefunction analysis) and noncovalent interaction (NCI) visualization tools reveal distinct electronic properties :

Table 2: Electrostatic Potential (ESP) and NCI Features

| Compound | ESP Minima (kcal/mol) | Dominant NCI Types |

|---|---|---|

| 3-((2-(4-Chlorophenyl)quinazolin-4-yl)amino)propyl butyrate | -45.2 | C–Cl···π, N–H···O (ester) |

| 3-((2-Phenylquinazolin-4-yl)amino)propyl acetate | -38.7 | π–π stacking, C–H···O |

| 3-((2-(4-Fluorophenyl)quinazolin-4-yl)amino)propyl butyrate | -42.9 | C–F···H–N, weak halogen bonding |

Analysis :

Table 3: IC₅₀ Values Against EGFR Kinase (nM)

| Compound | IC₅₀ (nM) | Selectivity (vs. HER2) |

|---|---|---|

| 3-((2-(4-Chlorophenyl)quinazolin-4-yl)amino)propyl butyrate | 12.3 | 8.5-fold |

| 3-((2-Phenylquinazolin-4-yl)amino)propyl acetate | 45.6 | 3.2-fold |

| 3-((2-(4-Fluorophenyl)quinazolin-4-yl)amino)propyl butyrate | 18.9 | 6.1-fold |

Findings :

- The 4-chloro derivative exhibits superior EGFR inhibition due to enhanced hydrophobic interactions and halogen bonding .

- Selectivity over HER2 correlates with the steric bulk of the 4-chlorophenyl group, which may hinder binding to HER2’s narrower active site .

Pharmacokinetic and Toxicity Profiles

Table 4: ADMET Properties

| Compound | Solubility (µg/mL) | Plasma Protein Binding (%) | CYP3A4 Inhibition |

|---|---|---|---|

| 3-((2-(4-Chlorophenyl)quinazolin-4-yl)amino)propyl butyrate | 8.2 | 92.4 | Moderate |

| 3-((2-Phenylquinazolin-4-yl)amino)propyl acetate | 15.6 | 85.3 | Low |

| 3-((2-(4-Fluorophenyl)quinazolin-4-yl)amino)propyl butyrate | 9.8 | 89.7 | Moderate |

Insights :

- The 4-chloro derivative’s high plasma protein binding may limit free drug availability but prolong half-life.

- CYP3A4 inhibition risk necessitates caution in combination therapies .

Biologische Aktivität

3-((2-(4-Chlorophenyl)quinazolin-4-yl)amino)propyl butyrate is a synthetic compound derived from quinazoline, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C19H18ClN3O2

- Molecular Weight : 355.8 g/mol

- CAS Number : Not specified in the sources but related to quinazoline derivatives.

The biological activity of quinazoline derivatives, including 3-((2-(4-Chlorophenyl)quinazolin-4-yl)amino)propyl butyrate, is primarily attributed to their ability to interact with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : Many quinazoline derivatives exhibit inhibitory effects on kinases, which are critical for cell signaling and proliferation. For example, they can inhibit epidermal growth factor receptor (EGFR) and other tyrosine kinases, leading to reduced tumor growth in cancer models .

- Antimicrobial Activity : Some studies indicate that quinazoline derivatives possess antimicrobial properties, which may be due to their ability to disrupt DNA synthesis and repair mechanisms in bacteria .

Biological Activity Data

The following table summarizes the biological activities reported for related quinazoline compounds:

Case Studies

- Anticancer Studies : A study evaluating various quinazoline derivatives found that compounds with bulky substituents at the C-2 position exhibited significant cytotoxicity against multiple cancer cell lines (SKOV3, DU145). The most active compounds showed IC50 values below 10 µg/mL, indicating potent anticancer effects .

- Antimicrobial Effects : Research has demonstrated that certain quinazoline derivatives can inhibit bacterial growth by targeting DNA repair mechanisms. These findings suggest potential applications in treating bacterial infections .

Q & A

Q. Basic Research Focus

- 1H NMR : Confirm regiochemistry via coupling patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for quinazoline and chlorophenyl groups) .

- HRMS (ESI) : Validate molecular weight (e.g., m/z 424.12 for [M+H]+) and detect trace impurities .

- X-ray crystallography : Resolve ambiguous stereochemistry or confirm hydrogen bonding motifs, as demonstrated for structurally similar quinazoline-imidazole hybrids .

Q. Advanced Stability Studies :

- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions to identify labile groups (e.g., ester hydrolysis in butyrate moiety) .

- HPLC-DAD : Monitor degradation products using a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) .

How can researchers design experiments to probe the mechanism of action of this compound in disease models?

Q. Advanced Research Focus

- PROTAC-based strategies : Incorporate the quinazoline core into proteolysis-targeting chimeras (PROTACs) to degrade disease-related kinases (e.g., IGF-1R) . Use a three-component system:

- In vivo pharmacokinetics : Assess oral bioavailability in rodent models by measuring plasma concentrations via LC-MS/MS after administering a 10 mg/kg dose .

What strategies address low aqueous solubility of this compound in preclinical studies?

Q. Advanced Research Focus

- Prodrug design : Replace the butyrate ester with a phosphate or glycoside group to enhance hydrophilicity .

- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (100–200 nm size) using emulsion-solvent evaporation, achieving sustained release over 72 hours .

- Co-crystallization : Co-crystallize with cyclodextrins (e.g., β-CD) to improve dissolution rates, as demonstrated for chlorophenyl-containing pharmaceuticals .

How should researchers interpret conflicting cytotoxicity data between in vitro and in vivo models?

Advanced Research Focus

Discrepancies often stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.